molecular formula C16H26O4 B083208 1,10-Decanediol diacrylate CAS No. 13048-34-5

1,10-Decanediol diacrylate

Cat. No. B083208
CAS RN: 13048-34-5
M. Wt: 282.37 g/mol
InChI Key: RHNJVKIVSXGYBD-UHFFFAOYSA-N
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Description

1,10-Decanediol Diacrylate is a biochemical reagent involved in biomedical research and pharmaceutical development . It has applications as a cross-linking agent for drug-delivery systems such as hydrogels, relevant to the treatment of various diseases and controlled drug release . It is also used in the production of polyesters, essence, perfumes, and in pharmaceuticals . The diacrylate is hydrophobic and used for flexible dental materials, radiation curable coatings, and for lenses .


Synthesis Analysis

A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate . A 92% yield of the acetates was obtained through the tandem benzoin condensation and hydrodeoxygenation reaction . During the benzoin condensation, furfural was catalyzed into furoin in a quantitative yield by the immobilized NHC catalyst under solvent-free conditions .


Molecular Structure Analysis

The molecular formula of 1,10-Decanediol Diacrylate is C16H26O4 . The InChI representation is InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 . The Canonical SMILES representation is C=CC(=O)OCCCCCCCCCCOC(=O)C=C .


Physical And Chemical Properties Analysis

The molecular weight of 1,10-Decanediol Diacrylate is 282.37 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It does not have any hydrogen bond donors .

Scientific Research Applications

Green Chemistry

1,10-Decanediol diacetate is synthesized from furfural in a green and efficient method . This process involves a tandem benzoin condensation and hydrodeoxygenation reaction .

Method of Application

During the benzoin condensation, furfural is catalyzed into furoin in a quantitative yield by the immobilized NHC catalyst under solvent-free conditions . After dissolving the furoin intermediate in acetic acid, the Sc (OTf) 3 and Pd/C catalytic system is introduced for hydrodeoxygenation .

Results

A 92% yield of the acetates was obtained through this process .

Coatings and Inks

1,10-Decanediol Diacrylate is used in coatings and digital and screen inks . It exhibits low odor and high reactivity .

Method of Application

It is used where weathering resistance is needed .

Biomedical Research and Pharmaceutical Development

1,10-Decanediol Diacrylate is a biochemical reagent involved in biomedical research and pharmaceutical development .

Method of Application

It has applications as a cross-linking agent for drug-delivery systems such as hydrogels .

Results

This is relevant to the treatment of various diseases and controlled drug release .

Dental Materials and Lenses

1,10-Decanediol Diacrylate is used for flexible dental materials, radiation curable coatings, and for lenses .

Method of Application

The diacrylate is hydrophobic and used where flexibility and radiation curing are needed .

UV/LED and EB Curing Applications

1,10-Decanediol Diacrylate is a difunctional acrylic monomer for use in UV/LED and EB curing applications .

Method of Application

It is used as a co-monomer for polymer synthesis .

Perfumes and Pharmaceuticals

1,10-Decanediol is used in essence, perfumes, and in pharmaceuticals .

Method of Application

It is an intermediate in the production of polyesters .

3D Printing / Additive Manufacturing

1,10-Decanediol Diacrylate is used in 3D Printing and Additive Manufacturing .

Method of Application

It is used as a monomer in the formulation of resins for 3D printing .

Chemical and Plastic Industry

1,10-Decanediol Diacrylate is used in the Chemical and Plastic Industry .

Method of Application

It is used as a monomer for polymer synthesis .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

1,10-Decanediol Diacrylate has potential applications in the field of biomedical research and pharmaceutical development, particularly as a cross-linking agent for drug-delivery systems . It is also used in the production of flexible dental materials, radiation curable coatings, and lenses , suggesting potential future applications in these areas.

properties

IUPAC Name

10-prop-2-enoyloxydecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNJVKIVSXGYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25101-21-7
Record name 2-Propenoic acid, 1,1′-(1,10-decanediyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25101-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40893231
Record name 1,10-Decanediyl diacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,10-Decanediol diacrylate

CAS RN

13048-34-5
Record name 1,10-Decanediol, diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13048-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048345
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Record name 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Decanediyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-decanediyl diacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
S Ito, M Kasuya, K Kurihara, M Nakagawa - AIP Advances, 2018 - pubs.aip.org
We measured the surface forces generated between fused silica surfaces in a low-viscosity oleophilic diacrylate monomer for reliably repeated ultraviolet (UV) nanoimprinting, and …
Number of citations: 2 pubs.aip.org
AL Wei, HY Liu, FQ Wang, XY Li… - Journal of Applied …, 2016 - Wiley Online Library
A nanodiamond‐based composite monolithic column was fabricated by redox initiation for high‐performance liquid chromatography. In the fabrication process, functionalized …
Number of citations: 10 onlinelibrary.wiley.com
AT Knoop, V Schamboeck, P Iedema, I Kryven - 2018 - dc.engconfintl.org
Photocurable systems have become very popular in the last years, however, little is known on the molecular structure of the formed polymer networks and its influence in the ultimate …
Number of citations: 0 dc.engconfintl.org
S Ito, M Kasuya, K Kurihara… - ACS Applied Materials & …, 2017 - ACS Publications
Ultraviolet (UV) nanoimprinting has the potential to fabricate sub-15 nm resin patterns, but the interfacial fluidity of organic monomers near monomer liquid/mold solid interfaces related …
Number of citations: 15 pubs.acs.org
S Ito, T Nakamura, M Nakagawa - Bulletin of the Chemical Society of …, 2020 - journal.csj.jp
In this study we demonstrate that organic radical photopolymerized resins hybridized with inorganic silica nanoparticles improve the mechanical strength of replica mold materials and …
Number of citations: 9 www.journal.csj.jp
DSE Frankberg, E Levänen - 2022 - trepo.tuni.fi
Cleaning, pre-conditioning and thermal debinding of 3D-printed ceramic parts takes a significant amount of time and ways to shorten the manufacturing time are scarce. The thermal …
Number of citations: 0 trepo.tuni.fi
K Maejima, S Tomikawa, K Suzuki, D Citterio - RSC advances, 2013 - pubs.rsc.org
This paper describes a new method for the fabrication of microfluidic paper-based analytical devices (μPADs) by inkjet printing alone. Microfluidic structures are patterned within less …
Number of citations: 164 pubs.rsc.org
S Ito, M Kasuya, K Kawasaki, R Washiya, Y Shimazaki… - Langmuir, 2018 - ACS Publications
In UV nanoimprinting, the selection of monomers suitable for sub-15 nm patterning is difficult because the filling behavior of resin at this scale still remains scientifically unclear. We …
Number of citations: 11 pubs.acs.org
S Ito, M Kasuya, K Kurihara, M Nakagawa - Chemistry Letters, 2019 - journal.csj.jp
We disclose that the viscosity of a polymerizable diacrylate monomer confined in a nano-gap between acryloyloxy-terminated monolayer surfaces exhibited exponential increase at a …
Number of citations: 7 www.journal.csj.jp
SJ Hwang, MS Kim, JK Han, DS Lee, BS Kim… - Macromolecular …, 2007 - Springer
Poly(ethylene glycol) methyl ether (PEG)-poly(β-amino ester) (PAE) block copolymers were synthesized using a Michael-type step polymerization, and the construction of pH-sensitive …
Number of citations: 47 link.springer.com

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